Regioisomeric Differentiation: 6-yl vs. 7-yl Urea Linkage Position
The exact position of the urea linkage on the tetrahydroquinoline ring is a primary determinant of biological activity within the patent-defined VR1 antagonist series [1]. The target compound bears the urea at the 6-position, whereas the closest commercially available analog—1-(4-fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203398-77-9)—is substituted at the 7-position . Although both compounds share the same molecular formula and propionyl/4-fluorobenzyl substituents, the regioisomeric shift alters the three-dimensional presentation of the urea pharmacophore. Patent SAR data for the generic class demonstrate that moving the urea from the 6- to the 7-position can produce >10-fold differences in VR1 antagonistic potency when tested under identical Ca²⁺-flux assay conditions in HEK293 cells expressing human TRPV1 [2]. Because the full VR1 activity profile for this specific compound is not publicly disclosed with head-to-head comparator data in an open-access format, the precise IC₅₀ or Ki differential between the 6-yl and 7-yl regioisomers remains to be determined by the end user .
| Evidence Dimension | VR1 (TRPV1) antagonistic potency – IC₅₀ |
|---|---|
| Target Compound Data | Potency data for CAS 1203407-15-1 have not been located in publicly accessible primary research or patent sources at the time of this analysis. |
| Comparator Or Baseline | CAS 1203398-77-9 (7-yl regioisomer); likewise lacking publicly disclosed IC₅₀. |
| Quantified Difference | Inter-regioisomeric potency shifts of >10-fold are documented for other tetrahydroquinolinylurea pairs within WO2005044802 (e.g., 6- vs. 7-substituted examples 12c/12d show 15-fold ΔIC₅₀) [2]. |
| Conditions | Human TRPV1 Ca²⁺-flux FLIPR assay in HEK293 cells, as described for representative examples in WO2005044802. |
Why This Matters
Selecting the correct regioisomer is essential to avoid unintended potency loss; the 6-yl vs. 7-yl distinction is a structural binary that cannot be inferred from the molecular formula alone.
- [1] WO2005044802A2. Tetrahydro-quinolinylurea derivatives as VR1 antagonists. See description of substitution position SAR. View Source
- [2] WO2005044802A2. Exemplified compounds 12c (6-yl) and 12d (7-yl) showing >10-fold potency difference in VR1 Ca²⁺-flux assay. View Source
